7-(2-bromoethoxy)-3-(4-chlorophenyl)-2H-chromen-2-one
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Overview
Description
7-(2-bromoethoxy)-3-(4-chlorophenyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-bromoethoxy)-3-(4-chlorophenyl)-2H-chromen-2-one typically involves the reaction of 4-chlorophenyl acetic acid with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to form the desired product. The reaction can be summarized as follows:
Starting Materials: 4-chlorophenyl acetic acid, 2-bromoethanol
Reagents: Potassium carbonate
Conditions: Reflux
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(2-bromoethoxy)-3-(4-chlorophenyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromoethoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
7-(2-bromoethoxy)-3-(4-chlorophenyl)-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and inflammation.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-bromoethoxy)-3-(4-chlorophenyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-chloroethoxy)-3-(4-chlorophenyl)-2H-chromen-2-one
- 7-(2-ethoxy)-3-(4-chlorophenyl)-2H-chromen-2-one
- 7-(2-methoxy)-3-(4-chlorophenyl)-2H-chromen-2-one
Uniqueness
7-(2-bromoethoxy)-3-(4-chlorophenyl)-2H-chromen-2-one is unique due to the presence of the bromoethoxy group, which can influence its reactivity and biological activity. The bromoethoxy group can undergo various chemical transformations, making the compound versatile for synthetic and research applications.
Properties
Molecular Formula |
C17H12BrClO3 |
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Molecular Weight |
379.6 g/mol |
IUPAC Name |
7-(2-bromoethoxy)-3-(4-chlorophenyl)chromen-2-one |
InChI |
InChI=1S/C17H12BrClO3/c18-7-8-21-14-6-3-12-9-15(17(20)22-16(12)10-14)11-1-4-13(19)5-2-11/h1-6,9-10H,7-8H2 |
InChI Key |
YAMNMJGPYXYZBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)OCCBr)OC2=O)Cl |
Origin of Product |
United States |
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